“[(5-Isobutylisoxazol-3-yl)methyl]amine” is a chemical compound with the molecular formula C8H14N2O . It has a molecular weight of 154.21 g/mol . The IUPAC name for this compound is [5-(2-methylpropyl)-1,2-oxazol-3-yl]methanamine .
The InChI representation of the compound is InChI=1S/C8H14N2O/c1-6(2)3-8-4-7(5-9)10-11-8/h4,6H,3,5,9H2,1-2H3
. The canonical SMILES representation is CC(C)CC1=CC(=NO1)CN
. These representations provide a detailed view of the compound’s molecular structure.
“[(5-Isobutylisoxazol-3-yl)methyl]amine” has a molecular weight of 154.21 g/mol . It has a computed XLogP3-AA value of 0.9 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity. The compound has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 52 Ų and a complexity of 117 .
[(5-Isobutylisoxazol-3-yl)methyl]amine, with the chemical formula and a molecular weight of 154.21 g/mol, is a compound that features a unique isoxazole structure. This compound is significant in various scientific fields, particularly in medicinal chemistry and organic synthesis. It is classified as an amine due to the presence of an amino group, which plays a crucial role in its reactivity and biological activity.
The compound is cataloged under the CAS number 893639-01-5 and can be sourced from chemical suppliers such as Alfa Chemistry and Santa Cruz Biotechnology, which provide it for experimental and research purposes . The classification of [(5-Isobutylisoxazol-3-yl)methyl]amine falls under the category of heterocyclic compounds due to its isoxazole ring, which consists of a five-membered ring containing both nitrogen and oxygen atoms.
The synthesis of [(5-Isobutylisoxazol-3-yl)methyl]amine can be achieved through various methods, typically involving the reaction of isoxazole derivatives with amine reagents. One common approach includes:
The synthesis may involve several steps, including:
The molecular structure of [(5-Isobutylisoxazol-3-yl)methyl]amine contains:
The compound's structural formula can be represented as follows:
The InChI representation for this compound can be found in chemical databases, providing a standardized way to describe its structure.
[(5-Isobutylisoxazol-3-yl)methyl]amine can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvents, and catalysts to optimize yields and selectivity.
The mechanism of action for [(5-Isobutylisoxazol-3-yl)methyl]amine primarily involves its interaction with biological targets:
Data from studies indicate that such interactions can lead to therapeutic effects, although detailed mechanisms require further investigation.
Relevant analyses include spectroscopic techniques (NMR, IR) for structural confirmation and purity assessment.
[(5-Isobutylisoxazol-3-yl)methyl]amine has several scientific uses:
Research continues into its potential applications in drug development and other areas of biochemistry, highlighting its significance in modern scientific inquiry.
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 2138047-64-8
CAS No.: 6851-93-0